Cabergoline is an N-acylurea that is (8R)-ergoline-8-carboxamide in which the hydrogen attached to the piperidine nitrogen (position 6) is substituted by an allyl group and the hydrogens attached to the carboxamide nitrogen are substituted by a 3-(dimethylamino)propyl group and an N-ethylcarbamoyl group. A dopamine D2 receptor agonist, cabergoline is used in the management of Parkinson's disease and of disorders associated with hyperprolactinaemia. It has a role as a dopamine agonist, an antiparkinson drug and an antineoplastic agent. Cabergoline, an ergot derivative, is a long-acting dopamine agonist and prolactin inhibitor. It is used to treat hyperprolactinemic disorders and Parkinsonian Syndrome. Cabergoline possesses potent agonist activity on dopamine D2 receptors. Cabergoline is an Ergot Derivative. Cabergoline is a synthetic ergoline derivative and a long-acting dopamine receptor agonist with high affinity for the dopamine D2 receptor. Cabergoline exerts an inhibitory effect on prolactin secretion by acting on dopamine receptors present in pituitary lactotrophs. This drug also binds to dopamine D2 receptors in the corpus striatum, thereby mimicking the actions of dopamine on motor control. Cabergoline also possesses antioxidant and neuroprotective properties due to its free radical scavenging activity. Cabergoline is used in the treatment of Parkinson's disease and in the treatment of hyperprolactinemia. Cabergoline is only found in individuals that have used or taken this drug. It is a long-acting dopamine agonist and prolactin inhibitor. It is used to treat hyperprolactinemic disorders and Parkinsonian Syndrome. Cabergoline possesses potent agonist activity on dopamine D2 receptors. The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders. Cabergoline is a long-acting dopamine receptor agonist with a high affinity for D2 receptors. Receptor-binding studies indicate that cabergoline has low affinity for dopamine D1, alpha1,- and alpha2- adrenergic, and 5-HT1- and 5-HT2-serotonin receptors. An ergoline derivative and dopamine D2-agonist that inhibits PROLACTIN secretion. It is used in the management of HYPERPROLACTINEMIA, and to suppress lactation following childbirth for medical reasons. Cabergoline is also used in the management of PARKINSON DISEASE.
Related Compounds
Bromocriptine
Levodopa
Relevance: While not structurally related to cabergoline, levodopa is relevant because both drugs are used in the treatment of Parkinson’s disease. One paper discussed the cost-effectiveness of cabergoline compared to levodopa monotherapy for patients 60 years of age or older with early Parkinson's disease []. The authors concluded that cabergoline may be a cost-effective alternative to levodopa for the initial treatment of Parkinson's disease in patients older than 60 years [].
Medroxyprogesterone Acetate (MPA)
FCE-27395
Compound Description: FCE-27395 is a demethylated derivative of cabergoline that is identified as a major metabolite of cabergoline in rats. [].
Relevance: FCE-27395 is a structurally-related metabolite of cabergoline. The identification of FCE-27395 as a major metabolite in rats suggests that this compound may contribute to the pharmacological effects of cabergoline [].
α-Dihydroergocryptine
Relevance: One study investigated the efficacy and adverse events of α-dihydroergocryptine with cabergoline in patients with fibrocystic breast disease []. The study found that both treatments led to improvements, but α-dihydroergocryptine showed a trend toward better tolerability [].
6. Octreotide* Compound Description: Octreotide is a somatostatin analog that mimics the effects of naturally occurring somatostatin, inhibiting the release of various hormones, including growth hormone. It is commonly used in the management of acromegaly and neuroendocrine tumors.* Relevance: One study examined the effects of adding cabergoline to oral octreotide capsules in patients with acromegaly who were inadequately controlled with octreotide monotherapy []. The study found that the combination therapy effectively improved biochemical control by reducing IGF-I levels without significant adverse events []. This suggests that cabergoline can be a beneficial adjunctive treatment option for some acromegaly patients who do not achieve optimal control with somatostatin analogs alone.
Pergolide
Pramipexole
Ropinirole
UNC9994
Relevance: While not structurally related to cabergoline, UNC9994 has potential implications for treating prolactinomas. One study explored the efficacy of a β-arrestin 2-biased DRD2 agonist, UNC9994, in comparison to the unbiased agonist cabergoline in PRL-secreting and NF-PitNET cells []. In a cabergoline-resistant PRL-PitNET primary culture, UNC9994 inhibited cell proliferation and PRL release [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
An ergoline derivative and dopamine D2-agonist that inhibits PROLACTIN secretion. It is used in the management of HYPERPROLACTINEMIA, and to suppress lactation following childbirth for medical reasons. Cabergoline is also used in the management of PARKINSON DISEASE.
Butoxamine Hydrochloride is the hydrochloride salt form of butoxamine, a selective beta-2 adrenergic antagonist. Butoxamine is used primarily in animal and tissue experiments to identify beta-2 receptors and their function.
BHT is a synthetic antioxidant. It scavenges peroxide, 2,2-diphenyl-1-picrylhydrazyl (DPPH;), superoxide, and ABTS radicals in cell-free assays, as well as inhibits lipid peroxidation of linoleic acid in vitro when used at a concentration of 45 µg/ml. BHT (0.025-3.2 mM) reduces freeze-thaw-induced malondialdehyde (MDA) production and increases sperm viability in boar spermatozoa preparations. Formulations containing BHT have been used as antioxidant cosmetic and food additives. Butylated hydroxytoluene is hindered phenolc compound. It is known to inhibit lipid oxidation as the hydrogen is donated to free radicals. It can be prepared by isomeric mixtures of 4% 2-tert-butylated- and 96% 3-tert-butylated-hydroxyanisole. It is widely used as antioxidant. 2,6-Di-tert-butyl-4-methylphenol is an 4-alkylphenol. It is an antioxidant and exhibit toxicities mediated by oxidative metabolism to electrophilic quinone methides. It acts as Michael acceptor and its reaction with simple nucleophiles and proteins have been reported. Reaction of 2,6-di-tert-butyl-4-methylphenol with ytterbium(II)-benzophenone dianion complex has been reported. 2,6-Di-tert-butyl-4-methylphenol, a food additive, promotes acute pulmonary toxicity and tumor growth in mice. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Butylated hydroxytoluene (BHT) is a phenolic antioxidant used as a food additive. It is frequently added to dried cereals, cooking oils and animal foods. BHT is also known to enhance the stability of pharmaceuticals, fat-soluble vitamins and cosmetics. 3,5-Di-tert-4-butylhydroxytoluene belongs to the class of phenolic antioxidants, added to food and other products such as oils, fats and butter oil to prevent rancidity caused by the oxidation of unsaturated fats. Butylated Hydroxytoluene is an organic chemical composed of 4-methylphenol modified with tert-butyl groups at positions 2 and 6. Butylated hydroxytoluene (BHT) inhibits autoxidation of unsaturated organic compounds. BHT is used in food, cosmetics and industrial fluids to prevent oxidation and free radical formation. Butylated hydroxytoluene is a white crystalline solid. (NTP, 1992) Butylated hydroxytoluene, also known as 2, 6-di-tert-butyl-p-cresol or BHT, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. Butylated hydroxytoluene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Butylated hydroxytoluene has been primarily detected in saliva. Within the cell, butylated hydroxytoluene is primarily located in the membrane (predicted from logP). Butylated hydroxytoluene exists in all eukaryotes, ranging from yeast to humans. Butylated hydroxytoluene can be biosynthesized from phenol. Butylated hydroxytoluene is a mild, camphor, and musty tasting compound that can be found in soft-necked garlic. This makes butylated hydroxytoluene a potential biomarker for the consumption of this food product. Butylated hydroxytoluene is a potentially toxic compound.
Butyl benzoate as involatile solvent, for sampling of isocyanates with silica gel solid phase extraction. Butyl benzoate has been used as preservative in commercial cosmetic lotions. 3-(tert-Butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate (1) was discovered as a moderate FXR antagonist. To improve the potency and the stability of the hit 1, forty derivatives were synthesized and SAR was systematically explored. The results turn out that replacing the 2,4-dichlorophenyl with 2,6-dichloro-4-amidophenyl shows great improvement in potency, replacing the benzoate with benzamide shows improvement in stability and slight declining of potency and 3-(tert-butyl)-4-hydroxyphenyl unit is essential in obtaining the FXR antagonistic activity.